N-(3,4-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-23-15-6-5-13(10-16(15)24-2)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVGIGOZPFCKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.
Attachment of the furan-2-ylmethyl group: This step involves the alkylation of the imidazole ring with a furan-2-ylmethyl halide under basic conditions.
Introduction of the sulfanylacetamide group: This can be done by reacting the intermediate with a suitable thiol and acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with imidazole and furan moieties can exhibit significant anticancer properties. The unique structural features of N-(3,4-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide suggest potential mechanisms for targeting cancer cell proliferation and survival pathways.
Case Studies
- In vitro Studies : Preliminary studies have shown that derivatives of imidazole compounds can induce apoptosis in various cancer cell lines. For instance, a study reported that imidazole-based compounds demonstrated cytotoxicity against leukemia and breast cancer cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics .
- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or receptors associated with tumor growth. The presence of the furan ring may enhance this activity by facilitating better interaction with cellular targets .
Anti-inflammatory Applications
The compound also shows promise as an anti-inflammatory agent. Research into related structures suggests that imidazole derivatives can modulate inflammatory pathways effectively.
Experimental Evidence
- Cytokine Inhibition : Studies have indicated that compounds similar to this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Animal Models : In vivo studies using animal models of inflammation have demonstrated that administration of imidazole derivatives leads to reduced swelling and pain response, suggesting potential for development into therapeutic agents for conditions like rheumatoid arthritis .
Biochemical Probes
The structural characteristics of this compound make it a candidate for use as a biochemical probe in research settings.
Applications in Research
- Target Identification : The ability to selectively bind to specific proteins or enzymes makes this compound useful in identifying new biological targets for drug development.
- Fluorescent Labeling : Modifications to the compound could enable it to serve as a fluorescent marker in cellular imaging studies, aiding in the visualization of cellular processes in real time .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound might interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]acetamide: Lacks the sulfanyl group.
N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]thioacetamide: Similar structure but different functional group.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes the existing research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound possesses a unique structure characterized by the following features:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- Chemical Structure : The compound contains a 3,4-dimethoxyphenyl moiety, an imidazole ring, and a furan group linked through a sulfur atom.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines.
Case Studies
-
In Vitro Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7) and prostate cancer cell lines (PC3). Results showed an IC₅₀ value of approximately 15 µM for MCF7 and 20 µM for PC3, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
-
Mechanism of Action :
- The mechanism underlying its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound, suggesting that it activates caspase cascades leading to cell death .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Variations in substituents on the phenyl or imidazole rings can significantly alter potency.
Key Findings:
- Dimethoxy Substitution : The presence of methoxy groups at positions 3 and 4 on the phenyl ring enhances lipophilicity and improves binding affinity to target proteins involved in cancer progression.
- Furan Ring Contribution : The furan moiety is hypothesized to play a role in the compound's interaction with DNA or RNA, potentially interfering with nucleic acid synthesis .
Comparative Activity Table
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-{...} | MCF7 | 15 | Apoptosis via caspase activation |
| Doxorubicin | MCF7 | 10 | DNA intercalation |
| Compound X | PC3 | 20 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
